molecular formula C22H22BrNO2 B12051274 Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12051274
M. Wt: 412.3 g/mol
InChI Key: WHSMGUUZUCLMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C22H22BrNO2 and a molecular weight of 412.33 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 4-bromophenylquinoline-4-carboxylic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

Scientific Research Applications

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

  • Hexyl 2-(4-methylphenyl)quinoline-4-carboxylate
  • Hexyl 2-(4-chlorophenyl)quinoline-4-carboxylate
  • Hexyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

These compounds share similar structures but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity .

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

hexyl 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3

InChI Key

WHSMGUUZUCLMQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.